4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL
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Overview
Description
4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL is an organic compound with a complex structure that includes multiple methoxymethyl and trimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then subjected to a series of reactions, including alkylation and etherification, to introduce the methoxymethyl and trimethyl groups. The final step involves the addition of the butan-1-OL moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL acetate
- 2,4-Bis(methoxymethyl)-1,3,5-trimethylbenzene
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
823816-12-2 |
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Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-ol |
InChI |
InChI=1S/C17H28O4/c1-12-15(10-19-4)13(2)17(21-9-7-6-8-18)14(3)16(12)11-20-5/h18H,6-11H2,1-5H3 |
InChI Key |
KCCPSTVBHOSPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC)C)OCCCCO)C)COC |
Origin of Product |
United States |
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